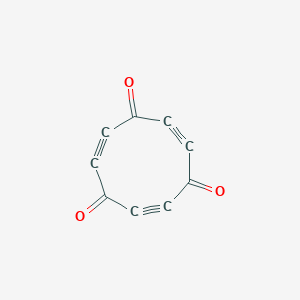

Cyclonona-2,5,8-triyne-1,4,7-trione

Description

Cyclonona-2,5,8-triyne-1,4,7-trione is a highly strained cyclic organic compound featuring a nine-membered carbon ring interspersed with three conjugated carbon-carbon triple bonds (at positions 2, 5, and 8) and three ketone groups (at positions 1, 4, and 7). This unique architecture confers exceptional electronic properties due to extended π-conjugation and significant ring strain, making it a subject of interest in materials science and synthetic chemistry.

Propriétés

Numéro CAS |

918959-13-4 |

|---|---|

Formule moléculaire |

C9O3 |

Poids moléculaire |

156.09 g/mol |

Nom IUPAC |

cyclonona-2,5,8-triyne-1,4,7-trione |

InChI |

InChI=1S/C9O3/c10-7-1-2-8(11)5-6-9(12)4-3-7 |

Clé InChI |

QQNNOHOOPMDLFQ-UHFFFAOYSA-N |

SMILES canonique |

C1#CC(=O)C#CC(=O)C#CC1=O |

Origine du produit |

United States |

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse du cyclonona-2,5,8-triyne-1,4,7-trione implique généralement la cyclisation de précurseurs linéaires contenant des triples liaisons et des groupes carbonyle. Une méthode courante est la cyclisation du 1,4,7-nonatriyne-3,6,9-trione dans des conditions réactionnelles spécifiques, telles que la présence d'une base forte ou d'un catalyseur métallique de transition. La réaction est généralement effectuée sous atmosphère inerte pour éviter l'oxydation et d'autres réactions secondaires.

Méthodes de production industrielle

Bien qu'il existe peu d'informations sur la production industrielle à grande échelle du cyclonona-2,5,8-triyne-1,4,7-trione, les méthodes utilisées en synthèse de laboratoire peuvent être adaptées à des fins industrielles. Cela impliquerait l'optimisation des conditions réactionnelles, telles que la température, la pression et la concentration du catalyseur, afin d'obtenir des rendements et une pureté plus élevés.

Analyse Des Réactions Chimiques

Applications de recherche scientifique

Le cyclonona-2,5,8-triyne-1,4,7-trione a plusieurs applications de recherche scientifique, notamment :

Chimie : Il est utilisé comme élément de construction pour la synthèse de molécules et de matériaux plus complexes.

Biologie : La structure unique du composé en fait un sujet d'intérêt dans les études des interactions moléculaires et de l'activité biologique.

Médecine : Des recherches sont en cours pour explorer son potentiel en tant qu'intermédiaire pharmaceutique ou principe actif.

Industrie : Le cyclonona-2,5,8-triyne-1,4,7-trione peut être utilisé dans le développement de nouveaux matériaux aux propriétés spécifiques, telles que la conductivité ou la réactivité.

Mécanisme d'action

Le mécanisme par lequel le cyclonona-2,5,8-triyne-1,4,7-trione exerce ses effets implique des interactions avec des cibles moléculaires et des voies. Les triples liaisons et les groupes carbonyle peuvent interagir avec diverses enzymes et récepteurs, entraînant des modifications de l'activité biologique. Les voies et les cibles exactes dépendent de l'application et du contexte d'utilisation spécifiques.

Applications De Recherche Scientifique

Cyclonona-2,5,8-triyne-1,4,7-trione has several scientific research applications, including:

Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

Biology: The compound’s unique structure makes it a subject of interest in studies of molecular interactions and biological activity.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: Cyclonona-2,5,8-triyne-1,4,7-trione can be used in the development of new materials with specific properties, such as conductivity or reactivity.

Mécanisme D'action

The mechanism by which cyclonona-2,5,8-triyne-1,4,7-trione exerts its effects involves interactions with molecular targets and pathways. The triple bonds and carbonyl groups can interact with various enzymes and receptors, leading to changes in biological activity. The exact pathways and targets depend on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

The compound’s structural and functional attributes can be contextualized by comparing it to two classes of compounds: dicaffeoylquinic acids (di-CQAs) and polyacetylenic glucosides (PGAs) (e.g., PGA 4–6), as referenced in the provided evidence . Below is a detailed analysis:

Table 1: Comparative Analysis of Cyclonona-2,5,8-triyne-1,4,7-trione and Analogous Compounds

Structural and Electronic Differences

- Cyclonona-triyne-trione vs. di-CQAs: While di-CQAs (e.g., 3,4-di-O-caffeoylquinic acid) are phenolic esters with planar aromatic systems, Cyclonona-triyne-trione’s fully conjugated cyclic triyne-trione system creates a non-planar, electron-deficient ring. This difference underpins divergent reactivity: di-CQAs act as antioxidants via radical scavenging , whereas the triyne-trione’s electron-deficient structure may facilitate cycloaddition reactions or serve as a ligand in coordination chemistry.

- Cyclonona-triyne-trione vs. PGAs: PGAs (e.g., PGA 5: 2-β-D-glucopyranosyloxy-1-hydroxytrideca-5,7,9,11-tetrayne) are linear molecules with acetylene chains and glycosidic moieties, enhancing solubility and bioactivity. In contrast, the cyclic triyne-trione lacks polar substituents, rendering it hydrophobic and more suited for solid-state applications. The absence of a glucose moiety also eliminates enzymatic targeting observed in PGAs .

Stability and Reactivity

- Cyclonona-triyne-trione’s high ring strain and electron-deficient nature make it prone to ring-opening reactions or polymerization under mild conditions. In contrast, di-CQAs and PGAs exhibit greater stability in biological environments due to hydrogen-bonding networks (di-CQAs) or glycosidic protection (PGAs) .

Activité Biologique

Cyclonona-2,5,8-triyne-1,4,7-trione (C9O3) is a compound that has garnered attention in recent years due to its unique structural properties and potential biological activities. This article aims to synthesize current research findings regarding its biological activity, including antimicrobial and antiviral properties, as well as its interactions with various biomolecules.

Chemical Structure and Properties

Cyclonona-2,5,8-triyne-1,4,7-trione is characterized by its cyclic structure and the presence of multiple functional groups that contribute to its reactivity. The compound has a molecular formula of C9O3 and a CAS number of 918959-13-4. Its structural attributes facilitate interactions with biological targets, making it a subject of interest in medicinal chemistry.

Antimicrobial Properties

Recent studies have indicated that Cyclonona-2,5,8-triyne-1,4,7-trione exhibits significant antimicrobial activity. It has been tested against various bacterial strains and fungi. The following table summarizes some key findings:

| Microorganism | Activity | Reference |

|---|---|---|

| Escherichia coli | Inhibitory | |

| Staphylococcus aureus | Moderate inhibitory effect | |

| Candida albicans | Effective against growth |

These results suggest that the compound could be developed as a potential antimicrobial agent.

Antiviral Properties

In addition to its antimicrobial effects, Cyclonona-2,5,8-triyne-1,4,7-trione has shown promise in antiviral applications. Research indicates that it may inhibit viral replication in certain cell lines. Notably:

- In vitro studies demonstrated a reduction in viral load for specific RNA viruses.

- The mechanism appears to involve interference with viral entry or replication processes.

Case Studies

A notable case study involved the evaluation of Cyclonona-2,5,8-triyne-1,4,7-trione's effects on HIV replication in cultured T-cells. The study found that treatment with the compound resulted in a significant decrease in viral p24 antigen levels compared to untreated controls. This suggests potential utility in developing therapeutic strategies against HIV.

Study Design

- Objective: To assess the antiviral efficacy of Cyclonona-2,5,8-triyne-1,4,7-trione against HIV.

- Methods: T-cells were treated with varying concentrations of the compound followed by infection with HIV.

- Results: A dose-dependent inhibition of viral replication was observed.

The biological activity of Cyclonona-2,5,8-triyne-1,4,7-trione is thought to stem from its ability to interact with specific biomolecules within cells. Preliminary research suggests that:

- Enzyme Inhibition: The compound may inhibit key enzymes involved in microbial metabolism.

- Membrane Disruption: Its structural properties could allow it to integrate into microbial membranes, leading to cell lysis.

- Viral Entry Blockade: By altering the conformation of viral proteins or cellular receptors.

Safety and Toxicity

While promising results have been reported regarding the biological activity of Cyclonona-2,5,8-triyne-1,4,7-trione, safety assessments are crucial. Toxicity studies indicate that at certain concentrations, the compound exhibits low cytotoxicity towards mammalian cells. However, further research is necessary to fully elucidate its safety profile.

Featured Recommendations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.